

Phenylhydroquinone: A Technical Guide to Toxicology and Safety

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenylhydroquinone	
Cat. No.:	B131500	Get Quote

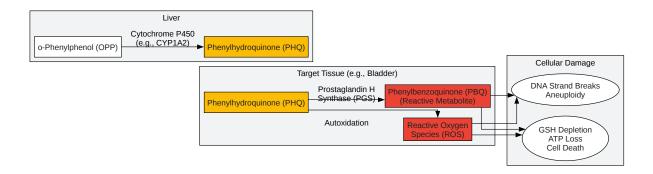
For Researchers, Scientists, and Drug Development Professionals

Executive Summary: **Phenylhydroquinone** (PHQ), a major metabolite of the fungicide ophenylphenol (OPP), exhibits significant toxicological properties of concern for researchers and drug development professionals. Its toxicity is primarily mediated through its metabolic activation to the reactive intermediate phenylbenzoquinone (PBQ) and the generation of reactive oxygen species (ROS). This activation pathway is central to its genotoxic and cytotoxic effects. While data on acute and repeated-dose systemic toxicity are limited in publicly available literature, in vitro studies demonstrate that PHQ can induce chromosomal damage, DNA strand breaks, and cytotoxicity. This guide provides a comprehensive overview of the known toxicological data, details key experimental methodologies, and visualizes the underlying mechanisms of action.

Physicochemical and Hazard Identification

Phenylhydroquinone (also known as 2,5-Biphenyldiol) is a solid organic compound. Its basic properties and hazard classifications are summarized below.

Property	Value	Reference(s)
CAS Number	1079-21-6	[1]
Molecular Formula	C12H10O2	[1]
Molecular Weight	186.21 g/mol	[1]
Appearance	Gray - White to Light Cream Powder/Solid	[2]
Melting Point	98-100 °C	[3]
GHS Hazard Statements	H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation	[1][2]
Signal Word	Warning	[1][2]


Metabolism and Mechanism of Toxicity

Phenylhydroquinone's toxicological profile is intrinsically linked to its metabolic activation. It is not typically encountered as a primary agent but rather as a metabolite of o-phenylphenol (OPP), a widely used fungicide.[4]

- Formation of **Phenylhydroquinone**: In the liver, OPP undergoes p-hydroxylation mediated by cytochrome P450 enzymes (specifically CYP1A2 in humans and CYP2C11/CYP2E1 in rats) to form **phenylhydroquinone**.[5]
- Activation to Phenylbenzoquinone: In target tissues such as the urinary bladder, PHQ is
 further oxidized to the highly reactive metabolite phenylbenzoquinone (PBQ). This secondary
 activation is catalyzed by peroxidases, notably prostaglandin H synthase (PGS).[4]
- Generation of Reactive Oxygen Species (ROS): The autoxidation of PHQ is a significant contributor to its toxicity, generating oxygen radicals such as superoxide and hydroxyl radicals.[4] These ROS can directly damage cellular macromolecules, including DNA.

Cellular Effects: The combination of the reactive PBQ metabolite and ROS leads to
cytotoxicity, characterized by the depletion of intracellular glutathione (GSH) and protein
thiols, and genotoxicity, primarily through the formation of DNA adducts and the induction of
DNA strand breaks.[2][4]

Click to download full resolution via product page

Caption: Metabolic activation pathway of Phenylhydroquinone (PHQ).

Toxicological Data

Comprehensive quantitative toxicity data for **phenylhydroquinone**, such as LD50 and repeated-dose NOAEL/LOAEL values, are not readily available in the public domain. The majority of the toxicological assessment is derived from in vitro studies.

Acute Toxicity

No definitive LD50 values for **phenylhydroquinone** were identified in the reviewed literature. It is classified as "Harmful if swallowed" based on GHS criteria.[2]

Skin and Eye Irritation

Phenylhydroquinone is classified as a skin and eye irritant.[1] Standard safety protocols, including the use of gloves and eye protection, are mandatory during handling.[2]

Skin Sensitization

Specific studies on the skin sensitization potential of **phenylhydroquinone**, such as the Local Lymph Node Assay (LLNA), were not identified. Therefore, its capacity to act as a skin sensitizer has not been quantitatively determined.

Genotoxicity

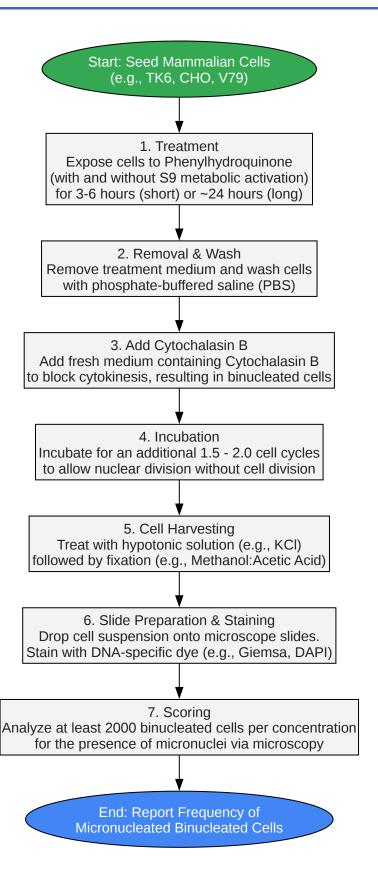
PHQ has demonstrated clear genotoxic potential in multiple in vitro systems. It is considered an Ames test-negative carcinogen, suggesting it does not cause point mutations but can induce larger-scale genetic damage. Its primary mechanisms of genotoxicity are through the induction of aneuploidy (loss or gain of whole chromosomes) and clastogenicity (DNA strand breaks).[4]

Assay Type	System	Result	Key Findings	Reference(s)
Micronucleus Test	V79 Chinese Hamster Lung Fibroblasts	Positive	Induced micronuclei containing whole chromosomes (aneugenic). Effect is dependent on prostaglandin H synthase activity.	[4]
DNA Strand Scission Assay	Plasmid DNA (pUC18)	Positive	Caused DNA strand breaks at concentrations as low as 1 x 10^{-5} M. Mediated by ROS generation; cleavage occurs preferentially at guanine residues.	[4]
Aneuploidy Assay	Saccharomyces cerevisiae (Yeast)	Positive	Efficiently induced aneuploidy and caused cell cycle arrest at the G2/M transition.	[4]

Cytotoxicity

PHQ demonstrates dose-dependent cytotoxicity in primary cell cultures, which is linked to its oxidation and the subsequent depletion of cellular antioxidants.

Assay Type	System	Effective Concentrati on	Result	Key Findings	Reference(s
Hepatocyte Viability	Isolated Rat Hepatocytes	0.5 - 0.75 mM	Positive	Caused dose- dependent cell death, loss of intracellular glutathione (GSH), protein thiols, and ATP. Toxicity correlates with rate of oxidation.	[2]


Experimental Protocols

The following sections provide detailed methodologies for key toxicological assays relevant to the assessment of **phenylhydroquinone**.

In Vitro Micronucleus Assay

This protocol is designed to detect the potential of a test substance to induce micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

Click to download full resolution via product page

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Methodology:

- Cell Culture: Mammalian cells (e.g., V79, TK6, or CHO) are cultured in appropriate medium and seeded into culture flasks or plates to achieve approximately 50% confluence at the time of treatment.
- Treatment: Cells are exposed to a range of **Phenylhydroquinone** concentrations (typically from 1 μM to 1 mM) for a short duration (3-6 hours) or a long duration (up to 1.5-2 normal cell cycle lengths). Parallel experiments are conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to assess the toxicity of metabolites.
- Cytokinesis Block: Following treatment, the chemical is removed, and cells are incubated in fresh medium containing cytochalasin B (typically 3-6 μg/mL). This agent inhibits actin polymerization, thereby preventing cytokinesis and leading to the formation of binucleated cells that have completed nuclear division.[6]
- Harvesting: After an incubation period equivalent to 1.5-2.0 normal cell cycle lengths, cells
 are harvested. Adherent cells are trypsinized, while suspension cells are centrifuged.
- Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed (e.g., with methanol:acetic acid), dropped onto clean microscope slides, and stained with a DNAspecific stain like Giemsa or a fluorescent dye like DAPI.
- Analysis: Slides are scored under a microscope. The frequency of micronuclei is determined by analyzing at least 2000 binucleated cells per concentration. A positive result is a statistically significant, dose-dependent increase in the number of micronucleated cells.[3][6]

Plasmid DNA Cleavage Assay

This assay assesses the ability of a compound to cause single- or double-strand breaks in DNA, typically using a supercoiled plasmid.

Methodology:

 Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

- Supercoiled plasmid DNA (e.g., pUC18 or pBR322) at a final concentration of approximately 20-50 ng/μL.[4]
- Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
- Phenylhydroquinone at various final concentrations (e.g., 1 μM to 500 μM).
- Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 1 to 2 hours.
- Termination: The reaction is stopped by adding a 6X loading dye solution containing a chelating agent (like EDTA) and a density agent (like glycerol or Ficoll).
- Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel containing a
 DNA intercalating dye (e.g., ethidium bromide or SYBR Safe). The different topological forms
 of the plasmid are then separated by electrophoresis.
 - Form I (Supercoiled): Uncut, compact, migrates fastest.
 - Form II (Open-Circular): Nicked with a single-strand break, less compact, migrates slowest.
 - Form III (Linear): Cut with a double-strand break, migrates at an intermediate speed.
- Visualization and Analysis: The gel is visualized under UV light. The disappearance of the Form I band and the corresponding increase in the Form II and/or Form III bands indicate DNA cleavage activity.[7]

Safety and Handling

Given the known hazards, strict adherence to safety protocols is essential when working with **phenylhydroquinone**.

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[2]
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[2]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid any skin contact.
- Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
 - Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes.
 Remove contaminated clothing. Seek medical attention.[2]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[2]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material
 is noted to be moisture and air-sensitive; storage under an inert atmosphere is
 recommended.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phenylhydroquinone | C12H10O2 | CID 14116 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of phenyl-hydroquinone and some hydroquinones on isolated rat hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA cleavage by phenylhydroquinone: the major metabolite of a fungicide o-phenylphenol
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Phenylhydroquinone: A Technical Guide to Toxicology and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131500#phenylhydroquinone-toxicology-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com